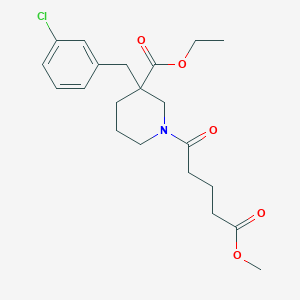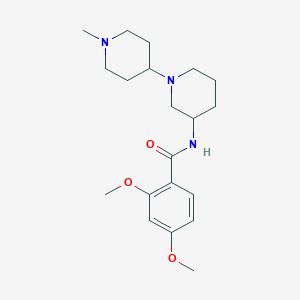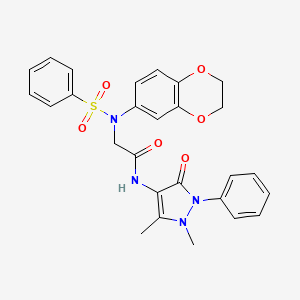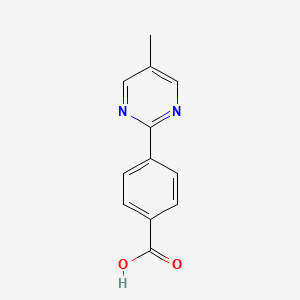![molecular formula C14H14N4OS B6050498 2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone](/img/structure/B6050498.png)
2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BMT-1 and belongs to the family of pyrimidinones. BMT-1 is a potent inhibitor of protein arginine methyltransferases (PRMTs) and has shown promising results in various studies related to cancer and other diseases.
作用机制
BMT-1 works by inhibiting the activity of 2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone, which are enzymes that play a crucial role in various cellular processes, including gene expression, RNA processing, and DNA repair. 2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone are overexpressed in various types of cancer, making them an attractive target for cancer therapy. BMT-1 inhibits the activity of 2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone by binding to their active site, thereby preventing them from carrying out their normal functions.
Biochemical and physiological effects:
BMT-1 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of cell cycle arrest, and apoptosis. BMT-1 has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
实验室实验的优点和局限性
BMT-1 has several advantages for lab experiments, including its high potency and specificity for 2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone. However, like any other chemical compound, BMT-1 has certain limitations, such as its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for research related to BMT-1, including the development of more potent and selective inhibitors of 2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone, the investigation of the molecular mechanisms underlying the anti-cancer effects of BMT-1, and the evaluation of its potential applications in other diseases. Additionally, future studies should focus on optimizing the synthesis of BMT-1 to make it more cost-effective and scalable for large-scale production.
In conclusion, BMT-1 is a promising chemical compound that has shown potential applications in scientific research, particularly in the field of cancer research. Its ability to inhibit the activity of 2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-4(1H)-pyrimidinone makes it an attractive target for cancer therapy, and future studies should focus on optimizing its synthesis and investigating its potential applications in other diseases.
合成方法
The synthesis of BMT-1 involves a series of chemical reactions that are carried out in a controlled laboratory environment. The starting materials for the synthesis of BMT-1 include 2-aminobenzimidazole and 5,6-dimethyl-4(1H)-pyrimidinone. The reaction is catalyzed by thionyl chloride, and the final product is obtained after purification using column chromatography.
科学研究应用
BMT-1 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. BMT-1 has also been studied for its potential applications in other diseases such as Alzheimer's disease and multiple sclerosis.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-9(2)15-14(18-13(8)19)20-7-12-16-10-5-3-4-6-11(10)17-12/h3-6H,7H2,1-2H3,(H,16,17)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVATGILLXOJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-oxo-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6050438.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6050462.png)
![1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6050477.png)
![1-{[1-(4-methylbenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B6050480.png)


![6-[(1,3-benzothiazol-2-ylthio)methyl]-2-[(4-methylphenyl)amino]-4(1H)-pyrimidinone](/img/structure/B6050506.png)
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6050517.png)
![1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6050524.png)